![molecular formula C10H7N3 B8655721 9H-pyrimido[4,5-b]indole CAS No. 5059-31-4](/img/structure/B8655721.png)
9H-pyrimido[4,5-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-pyrimido[4,5-b]indole is a useful research compound. Its molecular formula is C10H7N3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of Glycogen Synthase Kinase-3β
One of the notable applications of 9H-pyrimido[4,5-b]indole derivatives is their role as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target in Alzheimer's disease research. A study demonstrated that specific derivatives exhibited nanomolar inhibitory potency with improved metabolic stability compared to earlier compounds. The most potent derivatives showed IC50 values of 480 nM and 360 nM, respectively, indicating their potential as therapeutic agents for neurodegenerative diseases .
Table 1: GSK-3β Inhibition Potency
Compound | IC50 (nM) | Metabolic Stability | Notes |
---|---|---|---|
(R)-3 | 480 | Improved | High potency |
(R)-28 | 360 | Improved | High potency |
Anticancer Activity
This compound derivatives have also been evaluated for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines effectively. For instance, a series of pyrido[3,4-b]indole derivatives demonstrated broad-spectrum anticancer activity against aggressive tumors such as pancreatic and breast cancers, with IC50 values as low as 80 nM .
Table 2: Anticancer Activity Against Various Cell Lines
Compound | Cancer Type | IC50 (nM) |
---|---|---|
Compound 11 | Breast Cancer | 80 |
Compound X | Pancreatic Cancer | 130 |
Compound Y | Lung Cancer | 200 |
Dual Inhibition of Receptor Tyrosine Kinases
Recent studies have shown that certain derivatives of this compound act as dual inhibitors of receptor tyrosine kinases (RTKs) and thymidylate synthase (TS). These compounds were synthesized to target both pathways effectively, demonstrating nanomolar inhibition against VEGFR-2 and showing potential advantages over existing treatments like pemetrexed .
Table 3: Inhibition of RTKs and TS
Compound | Target | Inhibition Potency |
---|---|---|
Compound A | VEGFR-2 | Equivalent to semaxanib |
Compound B | Thymidylate Synthase | Better than pemetrexed |
Structure-Activity Relationships
The structure-activity relationship (SAR) studies conducted on these compounds provide insights into how modifications affect biological activity. For example, introducing different halogens or substituents at specific positions on the pyrimido[4,5-b]indole scaffold has been shown to enhance potency and selectivity against various targets .
Table 4: SAR Findings
Modification | Effect on Activity |
---|---|
Halogen Substitution (e.g., Cl, Br) | Enhanced potency |
Methoxy Group | Inactive derivatives |
Eigenschaften
CAS-Nummer |
5059-31-4 |
---|---|
Molekularformel |
C10H7N3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
9H-pyrimido[4,5-b]indole |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-7(3-1)8-5-11-6-12-10(8)13-9/h1-6H,(H,11,12,13) |
InChI-Schlüssel |
IEJAIKPHVAPFSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CN=CN=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.